molecular formula C16H23N5OS B5595815 N,N-dimethyl-1-{4-methyl-5-[1-(3-thienylcarbonyl)piperidin-3-yl]-4H-1,2,4-triazol-3-yl}methanamine

N,N-dimethyl-1-{4-methyl-5-[1-(3-thienylcarbonyl)piperidin-3-yl]-4H-1,2,4-triazol-3-yl}methanamine

Cat. No. B5595815
M. Wt: 333.5 g/mol
InChI Key: RSBDATJZADTGRB-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds related to N,N-dimethyl-1-{4-methyl-5-[1-(3-thienylcarbonyl)piperidin-3-yl]-4H-1,2,4-triazol-3-yl}methanamine often involves multi-step reactions, starting from basic organic or heterocyclic compounds. For example, Froelich et al. (1996) described the asymmetric synthesis of 2-(1-aminoalkyl) piperidines, which shares structural similarities with the compound , indicating the potential complexity and sophistication of its synthesis pathway (Froelich et al., 1996).

Molecular Structure Analysis

The molecular structure of compounds closely related to N,N-dimethyl-1-{4-methyl-5-[1-(3-thienylcarbonyl)piperidin-3-yl]-4H-1,2,4-triazol-3-yl}methanamine has been elucidated using spectroscopic techniques and X-ray diffraction studies. For instance, the crystal and molecular structure studies of a derivative compound, as conducted by Naveen et al. (2015), reveal that the piperidine ring adopts a chair conformation, indicative of the conformational preferences that might also be expected in the compound of interest (Naveen et al., 2015).

Chemical Reactions and Properties

Chemical reactions involving compounds with a similar structure to N,N-dimethyl-1-{4-methyl-5-[1-(3-thienylcarbonyl)piperidin-3-yl]-4H-1,2,4-triazol-3-yl}methanamine can be quite diverse. These compounds often participate in reactions such as cycloadditions, nucleophilic substitutions, and hydrogenation processes. For example, the synthesis of N,N-dibenzyl derivatives through 1,3-dipolar cycloaddition reactions, as described by Younas et al. (2014), showcases the type of chemical reactivity that might be expected from the compound under discussion (Younas et al., 2014).

Scientific Research Applications

Asymmetric Synthesis and Chemical Transformations

  • The asymmetric synthesis of 2-(1-aminoalkyl) piperidines has been described, utilizing strategies that could be relevant to the synthesis or functionalization of compounds like N,N-dimethyl-1-{4-methyl-5-[1-(3-thienylcarbonyl)piperidin-3-yl]-4H-1,2,4-triazol-3-yl}methanamine. These methodologies offer pathways for the preparation of diamine derivatives, highlighting the potential for creating bioactive compounds with enhanced selectivity and activity (Froelich et al., 1996).

Antimicrobial Studies

  • A series of compounds related to the target molecule were synthesized and evaluated for their antimicrobial activities. These studies indicate the potential of such compounds to serve as frameworks for developing new antimicrobial agents, offering insights into the structural modifications that could enhance activity (Prakash et al., 2013).

Novel Compound Synthesis

  • The synthesis and characterization of novel compounds, including a 1,3-dithiolane compound, have been reported. These studies provide a foundation for understanding the chemical behavior of complex molecules and exploring their potential applications in various scientific fields (Zhai Zhi-we, 2014).

Pharmacological Potential

  • Research into compounds with structures similar to the target molecule has revealed potential pharmacological activities, including anticancer and receptor antagonist properties. These findings underscore the importance of such molecules in the discovery and development of new therapeutic agents (Arul & Smith, 2016), (Harrison et al., 2001).

properties

IUPAC Name

[3-[5-[(dimethylamino)methyl]-4-methyl-1,2,4-triazol-3-yl]piperidin-1-yl]-thiophen-3-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23N5OS/c1-19(2)10-14-17-18-15(20(14)3)12-5-4-7-21(9-12)16(22)13-6-8-23-11-13/h6,8,11-12H,4-5,7,9-10H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSBDATJZADTGRB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=NN=C1C2CCCN(C2)C(=O)C3=CSC=C3)CN(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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